molecular formula C17H16BrN3O4S B11315723 5-bromo-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

5-bromo-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Cat. No.: B11315723
M. Wt: 438.3 g/mol
InChI Key: NWVXCOCZORPJAE-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group, and a propoxy group attached to a phenyl ring, which is further connected to a thiadiazole ring and a furan ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting the brominated phenyl compound with thiosemicarbazide under acidic conditions.

    Methoxylation and Propoxylation: The methoxy and propoxy groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the substituted thiadiazole compound with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-bromo-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-methoxy-4-propoxybenzaldehyde oxime
  • 3-bromo-2-methoxy-5-methylphenylboronic acid
  • 3-bromo-N-(3-methoxy-4-propoxybenzyl)-4-(2-phenylethoxy)benzamide

Uniqueness

5-bromo-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16BrN3O4S

Molecular Weight

438.3 g/mol

IUPAC Name

5-bromo-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C17H16BrN3O4S/c1-3-8-24-11-5-4-10(9-13(11)23-2)15-19-17(26-21-15)20-16(22)12-6-7-14(18)25-12/h4-7,9H,3,8H2,1-2H3,(H,19,20,21,22)

InChI Key

NWVXCOCZORPJAE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(O3)Br)OC

Origin of Product

United States

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